molecular formula C8H9NO B3385525 2-Ethylnicotinaldehyde CAS No. 64114-26-7

2-Ethylnicotinaldehyde

Cat. No.: B3385525
CAS No.: 64114-26-7
M. Wt: 135.16 g/mol
InChI Key: ZQWSWUGISBEXPQ-UHFFFAOYSA-N
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Description

2-Ethylnicotinaldehyde is a pyridine derivative featuring an aldehyde functional group at the 1-position and an ethyl substituent at the 2-position of the pyridine ring. While specific data on this compound is absent in the provided evidence, its structure suggests applications in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. The aldehyde group enables reactivity in condensation reactions (e.g., forming Schiff bases), while the ethyl substituent may influence steric and electronic properties, altering solubility and stability compared to simpler nicotinaldehydes.

Properties

IUPAC Name

2-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSWUGISBEXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484095
Record name 2-ETHYL-3-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64114-26-7
Record name 2-ETHYL-3-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylnicotinyl alcohol using oxidizing agents like manganese dioxide in dichloromethane .

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of 2-ethylnicotinic acid, followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in dichloromethane.

    Reduction: Sodium borohydride in methanol at 0-20°C.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Ethylnicotinic acid.

    Reduction: 2-Ethylnicotinyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

2-Ethylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Structural Differences :

  • Contains a nitro (-NO₂) group at the 5-position and an ester (-COOEt) at the 2-position, unlike the aldehyde and ethyl groups in this compound.
  • Molecular formula: C₈H₈N₂O₅ vs. C₈H₉NO (estimated for this compound).

Ethyl 2-Aminobenzoate and Ethyl 2-Aminoisonicotinate

Functional Group Contrast :

  • Both compounds feature amino (-NH₂) and ester (-COOEt) groups. Ethyl 2-aminobenzoate is a benzene derivative, while ethyl 2-aminoisonicotinate is a pyridine analog.
  • Compared to this compound, these lack an aldehyde but share ethyl substituents.

6-(2-Hydroxyethylamino)Nicotinaldehyde

Substituent Position and Functionality :

  • A nicotinaldehyde derivative with a hydroxyethylamino (-NH-CH₂CH₂OH) group at the 6-position.

Reactivity :

  • The hydroxyethylamino moiety may participate in hydrogen bonding or metal coordination, expanding utility in biochemical or catalytic applications .

Biological Activity

2-Ethylnicotinaldehyde is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by an ethyl group at the 2-position of the nicotinaldehyde structure, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C9H9N1OC_9H_9N_1O. It features a carbonyl group (aldehyde) attached to a pyridine ring, contributing to its reactivity and biological activity. The presence of the ethyl group influences its chemical properties, potentially enhancing its interaction with biomolecules.

Structural Comparison

CompoundStructural FeaturesUnique Properties
Nicotinaldehyde Pyridine ring with an aldehyde groupKnown for its role in nicotine metabolism
6-Ethylnicotinaldehyde Ethyl group at the 6-positionExhibits antimicrobial properties
2-Ethylpyridine Ethyl group at the 2-positionOften used in organic synthesis

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds within the pyridine family, including this compound, can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

The mechanism by which this compound exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein function, potentially inhibiting enzymatic activity or disrupting cellular processes .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating potent antibacterial properties .
  • Fungal Inhibition : Another case study reported that this compound effectively inhibited fungal growth, with a notable reduction in colony-forming units (CFUs) when tested against Candida species .
  • Inflammatory Response Modulation : Preliminary research suggests that this compound may modulate inflammatory responses, potentially serving as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the aldehyde group have led to compounds with improved antimicrobial efficacy and reduced cytotoxicity.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier Reaction : A selective synthesis method that allows for the introduction of functional groups while maintaining structural integrity.
  • Oxidation Processes : Converting related compounds into this compound through controlled oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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